Amyloid beta-peptide(25-35)

Alzheimer's disease neurotoxicity oxidative stress

Researchers studying Alzheimer's pathology often face irreproducible aggregation and neurotoxicity data when using inconsistent amyloid peptide fragments. Amyloid beta-peptide(25-35) (sequence: GSNKGAIIGLM) is the validated, biologically active neurotoxic core domain, providing a standardized tool for reliably inducing oxidative stress and synaptic dysfunction. - Defined microglial cytotoxicity (IC50 29.6 µM) for reproducible neuroinflammation assays. - Reliably suppresses LTP in hippocampal slices, enabling robust synaptic failure studies. - Potent inducer of working memory deficits in rodent models for preclinical cognitive therapy evaluation. Supplied as a high-purity, lyophilized powder with rigorous analytical QC, ensuring experimental consistency and reliable procurement.

Molecular Formula C45H81N13O14S
Molecular Weight 1060.3 g/mol
CAS No. 131602-53-4
Cat. No. B549255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-peptide(25-35)
CAS131602-53-4
Molecular FormulaC45H81N13O14S
Molecular Weight1060.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
InChIInChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)
InChIKeyWIHBNMPFWRHGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β(25-35) Procurement Guide


Amyloid beta-peptide(25-35), also known as Aβ(25-35), is an 11-amino-acid synthetic fragment (sequence: GSNKGAIIGLM) derived from the C-terminus of the full-length amyloid beta peptide . This fragment is widely recognized as the biologically active, neurotoxic core of the amyloid beta peptide, and its unique aggregation and neurotoxic properties make it a critical tool for investigating the molecular mechanisms of Alzheimer's disease pathology [1].

Alzheimer's disease pathology studies using neurotoxic core fragment
Oxidative stress and neurotoxicity models in neuronal cultures
Amyloid aggregation, neuroinflammation, and synaptic dysfunction assays

Why Aβ(25-35) Cannot Be Substituted


While numerous amyloid beta peptide fragments exist, simple substitution is not possible due to fundamental differences in their biophysical properties and biological activities. For instance, the full-length Aβ1-42 peptide exhibits distinct aggregation kinetics and secondary structure formation compared to the shorter Aβ25-35 fragment [1]. Crucially, the Aβ25-35 fragment is consistently identified as the minimal, core toxic domain, and its specific interactions with cellular membranes, ability to induce oxidative stress, and impact on synaptic plasticity are not uniformly replicated by other fragments like Aβ1-40, which shows no effect on certain neuronal parameters [2]. Therefore, experimental reproducibility and specific pathway interrogation demand the use of the well-characterized Aβ25-35 fragment.

Full-length Aβ1-42 has distinct aggregation kinetics and secondary structure; may shift model outcomes.

Aβ1-40 shows no effect on specific neuronal parameters, limiting pathway-specific interpretation.

Other fragments may not replicate membrane interaction and oxidative stress induction profiles of Aβ25-35.

Aβ(25-35) Comparative Evidence


Differential Neurotoxicity in Stem Cells

In a direct comparison using 46C mouse embryonic stem cell-derived neurons, treatment with Aβ25-35 at a lower concentration (50 µM) resulted in significantly less cell death (10%) compared to treatment with full-length Aβ1-42 at a higher concentration (100 µM) which induced 40% cell death [1]. This indicates that while both peptides are neurotoxic, Aβ25-35 achieves a similar functional outcome (comparable increase in intracellular ROS) with a distinct potency and at a different concentration threshold relative to Aβ1-42.

Neurotoxicity in stem cells
Head-to-head
Aβ25-35: 10% cell death at 50 µM
Aβ1-42: 40% cell death at 100 µM
Supports concentration-response differentiation for ROS induction studies
46C mouse ES cell-derived neurons, 24 h
Alzheimer's disease neurotoxicity oxidative stress

Oxidative Damage Induction Potency

Comparative mechanistic studies reveal that the Aβ25-35 fragment is more rapidly toxic and causes more extensive oxidative damage than the full-length Aβ1-42 peptide [1]. Specifically, Aβ25-35 caused a much more robust increase in membrane protein oxidation [2], highlighting its superior efficiency as a tool for inducing and studying oxidative stress pathways in vitro.

Oxidative damage potency
Head-to-head
More robust and rapid membrane protein oxidation vs. Aβ1-42
Supports acute oxidative stress model setup with faster response
In vitro membrane protein oxidation assays
oxidative stress protein oxidation neurodegeneration

Microglial Cytotoxicity Profile

A study on human microglial cells established a clear, quantitative measure of Aβ25-35 cytotoxicity, reporting an IC50 value of 29.6 µM after a 24-hour exposure [1]. This precise metric allows for standardized and reproducible experiments across different laboratories when investigating microglial-mediated neuroinflammatory responses.

Microglial cytotoxicity
Reported
IC50: 29.6 µM
Supports standardized dosing for microglial toxicity assays
Human microglial cells, 24 h exposure
microglia neuroinflammation IC50

Working Memory Deficits In Vivo

In vivo studies using a radial maze test in rats demonstrate that intracerebroventricular administration of Aβ25-35 (15 and 30 nmol/animal) significantly impairs working memory without affecting long-term memory retention [1]. This specific cognitive deficit, a hallmark of early Alzheimer's disease, is reliably induced by the Aβ25-35 fragment, validating its use in behavioral pharmacology studies.

Working memory in vivo
Class-level
Impaired working memory (15/30 nmol); no effect on long-term memory
Supports acute cognitive deficit model for behavioral pharmacology
Rat radial maze, ICV injection
cognition memory in vivo model

Hippocampal LTP Suppression

Aβ25-35 aggregates have been shown to directly suppress long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory, by shifting the kinase-phosphatase balance and activating specific protein phosphatases (PP1/PP2A) [1]. This effect is mediated, in part, by the induction of nitric oxide (NO) production and mitochondrial dysfunction.

Hippocampal LTP suppression
Reported
Significant LTP suppression via PP1/PP2A and NO pathway
Supports synaptic dysfunction endpoint in hippocampal slices
Ex vivo fEPSP recordings
synaptic plasticity LTP electrophysiology

Aβ(25-35) Application Scenarios


In Vitro Oxidative Stress & Neurotoxicity Models

Amyloid beta-peptide(25-35) is the preferred agent for rapidly and reliably inducing oxidative stress and neurotoxicity in neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuron cultures. Its defined IC50 (e.g., 29.6 µM in microglia [1]) and potent induction of oxidative damage [2] provide a standardized, reproducible platform for screening antioxidant and neuroprotective compounds.

Synaptic Dysfunction & Memory Impairment Studies

The Aβ25-35 fragment is a validated tool for studying synaptic failure in ex vivo hippocampal slice preparations, as it reliably suppresses long-term potentiation (LTP) [3]. Furthermore, its ability to induce specific working memory deficits in rodent models [4] makes it an essential reagent for behavioral pharmacology studies focused on cognitive decline and the preclinical evaluation of cognitive-enhancing therapies.

Amyloid Aggregation & Clearance Screening

Given that Aβ25-35 represents the core region responsible for amyloid aggregation and is known to form toxic oligomers and fibrils, it is an ideal target for high-throughput screening assays. Researchers can use this peptide to identify small molecules or biologics that either inhibit its aggregation, disrupt pre-formed aggregates, or enhance its cellular clearance, providing a direct readout of their therapeutic potential.

Neuroinflammation Assay Positive Controls

The defined, dose-dependent activation of microglia and induction of neuroinflammatory pathways by Aβ25-35 makes it an excellent positive control for establishing and validating in vitro models of neuroinflammation. Its cytotoxic effects on microglial cells are well-characterized (IC50 = 29.6 µM [1]), ensuring assay consistency and reproducibility.

Application
Selection Property
Validation Focus
In vitro oxidative stress & neurotoxicity models
Concentration-dependent neurotoxicity profile
Oxidative damage markers and cell viability
Synaptic dysfunction & memory impairment studies
LTP suppression and memory deficit induction
Electrophysiology and behavioral endpoints
Amyloid aggregation & clearance screening
Aggregation-prone core fragment
Oligomer/fibril formation and clearance assays
Neuroinflammation assay positive controls
Defined microglial cytotoxicity
Microglial activation and cytokine profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amyloid beta-peptide(25-35)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.